

Preliminary Investigation of 2-Myristyldipalmitin Toxicity: A Technical Guide

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Compound of Interest

Compound Name: 2-Myristyldipalmitin

Cat. No.: B15570396

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Disclaimer: This document summarizes the currently available toxicological data for **2-Myristyldipalmitin** and its components. Direct toxicological studies on **2-Myristyldipalmitin** are limited. Therefore, this guide includes data from a structurally similar compound, 2-oleyl-1,3-dipalmitoyl-glycerol (ODG), and the constituent fatty acids, myristic acid and palmitic acid, to provide a preliminary toxicological profile.

Introduction

2-Myristyldipalmitin, a triglyceride containing myristic and palmitic acid residues, is utilized in various pharmaceutical and cosmetic formulations. A thorough understanding of its toxicological profile is essential for its safe application. This guide provides a preliminary investigation into the toxicity of **2-Myristyldipalmitin**, summarizing available quantitative data, detailing experimental protocols for key toxicological assays, and visualizing associated signaling pathways.

Quantitative Toxicity Data

Due to the scarcity of direct toxicological data for **2-Myristyldipalmitin**, this section presents data for the structurally similar compound 2-oleyl-1,3-dipalmitoyl-glycerol (ODG) and the constituent fatty acids, palmitic acid and myristic acid.

Substance	Test Organism	Route of Administration	Toxicity Endpoint	Value	Reference
2-oleyl-1,3-dipalmitoyl-glycerol (ODG)	Artemia salina (Brine Shrimp)	Aquatic	LC50 (24h)	> 1200 µg/mL	[toxicity, cytotoxicity, mutagenicity and in vitro antioxidant models of 2-oleyl-1,3-dipalmitoyl-glycerol isolated from the hexane extract of <i>Platonia insignis</i> MART seeds]
Allium cepa (Onion)	Aquatic	Cytotoxicity	Slight decrease in root size and mitotic index at 0.2 mg/mL	[toxicity, cytotoxicity, mutagenicity and in vitro antioxidant models of 2-oleyl-1,3-dipalmitoyl-glycerol isolated from the hexane extract of <i>Platonia insignis</i> MART seeds]	
Palmitic Acid	Rat	Oral	LD50	> 5,000 mg/kg bw	[Safety Data Sheet Palmitic Acid]

Revision 4,
Date 15 Apr
2022 -
Redox,
Palmitic Acid
- Safety Data
Sheet]

Rabbit	Dermal	LD50	> 2,000 mg/kg bw	[Safety Data Sheet Palmitic Acid Revision 4, Date 15 Apr 2022 - Redox]
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Myristic Acid	Rat	Oral	LD50	> 10,000 mg/kg	[Myristic acid – Knowledge and References - Taylor & Francis, Safety Data Sheet: Myristic acid - Carl ROTH]
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Mouse	Intravenous	LD50	43 mg/kg	[Myristic Acid - Santa Cruz Biotechnolog y]
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Genotoxicity and Reproductive Toxicity of Constituent Fatty Acids:

Substance	Assay	Result	Reference
Palmitic Acid	Genotoxicity (in vitro)	Not genotoxic	[RIFM fragrance ingredient safety assessment, palmitic acid, CAS Registry Number 57-10-3]
Reproductive Toxicity	No evidence of reproductive or developmental toxicity	[Palmitic acid - Registration Dossier - ECHA]	
Myristic Acid	Genotoxicity (in vitro, bacterial and mammalian systems)	Not mutagenic	[Safety assessment of myristic acid as a food ingredient - PubMed]

Experimental Protocols

Artemia salina (Brine Shrimp) Lethality Assay

This assay is a simple, rapid, and low-cost method for preliminary toxicity screening.

Objective: To determine the median lethal concentration (LC50) of a substance in brine shrimp nauplii.

Materials:

- Artemia salina cysts
- Artificial seawater (38 g/L sea salt in distilled water)
- Hatching tank
- Light source
- Pipettes
- 24-well microplate

- Test substance
- Negative control (e.g., DMSO)
- Positive control (e.g., potassium dichromate)

Procedure:

- Hatching of *Artemia salina*:
 - Incubate *Artemia salina* cysts in a hatching tank with artificial seawater under constant aeration and illumination for 24-48 hours.
- Preparation of Test Solutions:
 - Prepare a stock solution of the test substance.
 - Make serial dilutions of the stock solution to obtain the desired test concentrations.
- Assay:
 - Transfer 10-15 nauplii into each well of a 24-well plate containing artificial seawater.
 - Add the test solutions at different concentrations to the wells. Include negative and positive controls.
 - Incubate the plate for 24 hours under illumination.
- Data Collection and Analysis:
 - After 24 hours, count the number of dead nauplii in each well.
 - Calculate the percentage of mortality for each concentration.
 - Determine the LC50 value using appropriate statistical methods (e.g., probit analysis).^[1]
^[2]^[3]^[4]^[5]

Allium cepa (Onion) Cytotoxicity Assay

This assay is a sensitive and reliable method for evaluating the cytotoxic and genotoxic effects of substances on a eukaryotic organism.

Objective: To assess the effect of a substance on root growth, mitotic index, and chromosomal aberrations in *Allium cepa* root tip cells.

Materials:

- Onion bulbs (*Allium cepa*) of uniform size
- Test substance solutions at various concentrations
- Distilled water (negative control)
- Positive control (e.g., maleic hydrazide)
- Beakers or vials
- Fixative solution (e.g., Carnoy's fixative: ethanol, chloroform, acetic acid)
- Hydrochloric acid (1N)
- Stain (e.g., aceto-orcein or Schiff's reagent)
- Microscope slides and coverslips
- Microscope

Procedure:

- Root Growth:
 - Remove the outer dry scales of the onion bulbs.
 - Place the bulbs in beakers with the root-forming base submerged in the test solutions of different concentrations and the controls.
 - Allow the roots to grow for 48-72 hours.

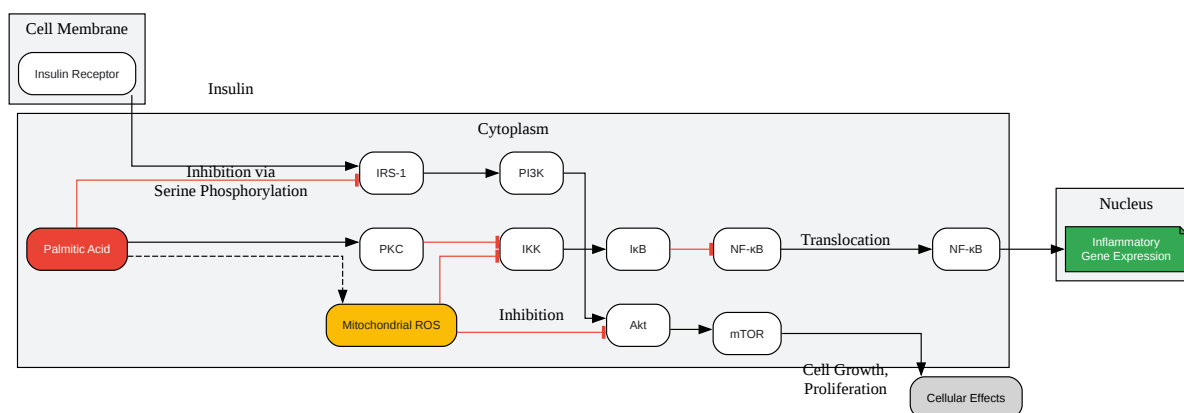
- Measure the length of the roots.
- Microscopic Analysis:
 - Excise the root tips and fix them in the fixative solution for 24 hours.
 - Hydrolyze the root tips in 1N HCl at 60°C for a few minutes.
 - Stain the root tips with an appropriate stain.
 - Prepare squash slides by squashing the stained root tip on a microscope slide with a drop of 45% acetic acid and covering it with a coverslip.
- Data Collection and Analysis:
 - Observe the slides under a microscope.
 - Calculate the Mitotic Index (MI) as the ratio of the number of dividing cells to the total number of cells observed.
 - Score for different types of chromosomal aberrations (e.g., bridges, fragments, micronuclei).
 - Compare the results from the test groups with the negative and positive controls.[\[6\]](#)[\[7\]](#)[\[8\]](#)
[\[9\]](#)[\[10\]](#)

Signaling Pathways

The constituent fatty acids of **2-Myristyldipalmitin**, palmitic acid and myristic acid, are known to be involved in various cellular signaling pathways.

Palmitic Acid-Associated Signaling Pathways

Palmitic acid can modulate several key signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. It can also influence inflammatory signaling through pathways like NF-κB.

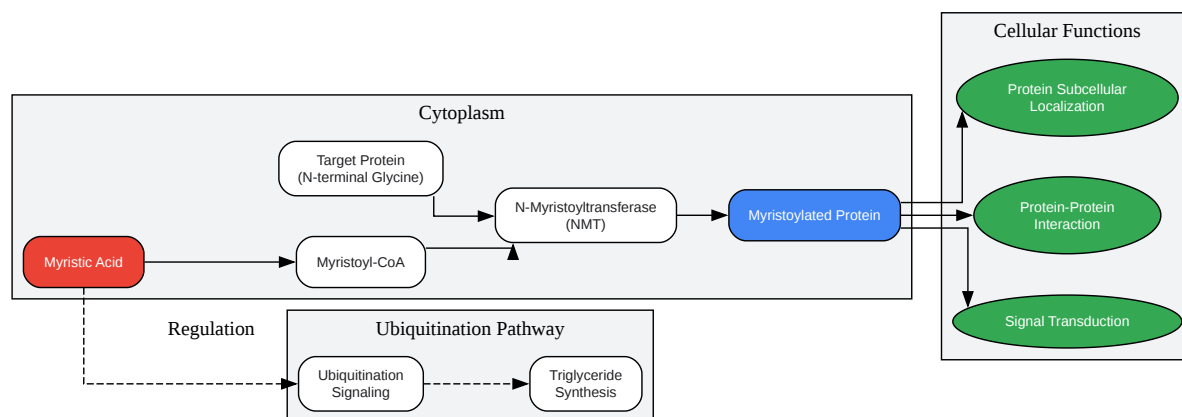


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Caption: Palmitic acid signaling pathways.

Myristic Acid-Associated Signaling Pathways

Myristic acid is known to be involved in protein acylation, specifically N-myristoylation, a post-translational modification that can affect protein localization and function. It has also been implicated in regulating triglyceride synthesis through ubiquitination pathways.



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Caption: Myristic acid signaling pathways.

Conclusion

This preliminary investigation indicates that while **2-Myristyldipalmitin** itself lacks direct and comprehensive toxicological data, an analysis of a structurally similar compound and its constituent fatty acids provides initial insights. The available data on 2-oleyl-1,3-dipalmitoyl-glycerol suggests low acute toxicity in the tested models. The constituent fatty acids, myristic acid and palmitic acid, also exhibit low acute oral toxicity. However, palmitic acid has been shown to modulate key cellular signaling pathways involved in metabolism and inflammation, and myristic acid plays a significant role in protein modification and lipid metabolism.

Further in-depth toxicological studies on **2-Myristyldipalmitin**, including acute and chronic toxicity studies in rodent models, as well as genotoxicity and reproductive toxicity assessments, are warranted to establish a comprehensive safety profile for its use in various applications. Researchers and drug development professionals should consider these preliminary findings and the identified signaling pathways in their future investigations and risk assessments.

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